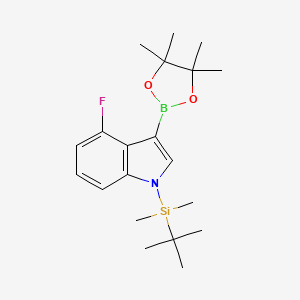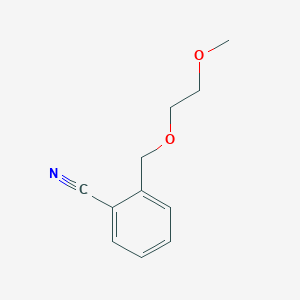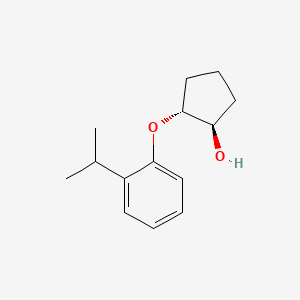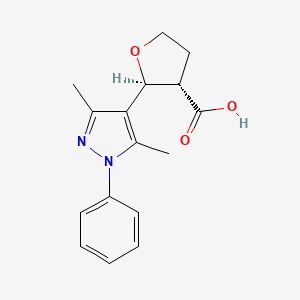
1-(tert-Butyldimethylsilyl)-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butyldimethylsilyl)-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that features a combination of functional groups, including a tert-butyldimethylsilyl group, a fluoro substituent, and a dioxaborolane moiety
准备方法
The synthesis of 1-(tert-Butyldimethylsilyl)-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Dioxaborolane Group: The dioxaborolane moiety is typically introduced through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron.
Protection with tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques for better control and efficiency .
化学反应分析
1-(tert-Butyldimethylsilyl)-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indole core can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Cross-Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-(tert-Butyldimethylsilyl)-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be employed in the design of probes for studying biological processes at the molecular level.
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations
作用机制
The mechanism of action of 1-(tert-Butyldimethylsilyl)-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the specific biological context and the nature of the target .
相似化合物的比较
Similar compounds to 1-(tert-Butyldimethylsilyl)-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole include:
- 1-(tert-Butyldimethylsilyl)-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
These compounds share similar functional groups but differ in their core structures, leading to variations in their reactivity and applications.
属性
分子式 |
C20H31BFNO2Si |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
tert-butyl-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane |
InChI |
InChI=1S/C20H31BFNO2Si/c1-18(2,3)26(8,9)23-13-14(17-15(22)11-10-12-16(17)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 |
InChI 键 |
SYYMQMOVPBRSKO-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C(=CC=C3)F)[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(2,4-Dichlorophenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367141.png)
![2-Methyl-3-(6-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B13367149.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-isopropylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367151.png)
![3-(3-Hydroxybenzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13367169.png)
![[(13S,17S)-13-methyl-3-oxidanylidene-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ethanoate](/img/structure/B13367175.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367177.png)

![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367200.png)

![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13367205.png)

![N-benzyl(5-{[benzyl(methyl)amino]methyl}-2,2-dimethyl-1,3-dioxolan-4-yl)-N-methylmethanamine](/img/structure/B13367215.png)
